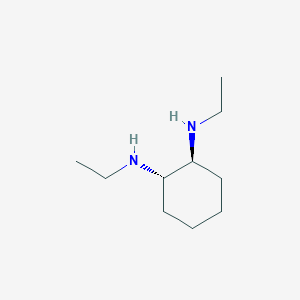

(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine

Description

(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine is a chiral vicinal diamine featuring a cyclohexane backbone with ethyl substituents on the nitrogen atoms. This article compares its hypothetical properties and applications with these related compounds.

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine |

InChI |

InChI=1S/C10H22N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h9-12H,3-8H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

QQHMNKRUMYTFHL-UWVGGRQHSA-N |

Isomeric SMILES |

CCN[C@H]1CCCC[C@@H]1NCC |

Canonical SMILES |

CCNC1CCCCC1NCC |

Origin of Product |

United States |

Preparation Methods

Synthesis from Cyclohexene Oxide via Ring-Opening and Alkylation

A well-documented approach involves the ring-opening of cyclohexene oxide with an ethylamine source, followed by subsequent transformations to yield the diamine.

Step 1: Ring-Opening of Cyclohexene Oxide

Cyclohexene oxide is reacted with aqueous ethylamine under controlled conditions (e.g., reflux or sealed reactor at elevated temperature) to open the epoxide ring, yielding trans-2-(ethylamino)cyclohexanol intermediates.

Step 2: Cyclization and Further Ring-Opening

The intermediate is cyclized using reagents such as chlorosulfonic acid or Mitsunobu reagents to form bicyclic intermediates, which are then subjected to ring-opening reactions with ethylamine to introduce the second amino group.

Step 3: Reduction and Purification

Reduction of intermediates with reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) affords the diamine product.

Step 4: Resolution

The racemic mixture of N,N'-diethylcyclohexane-1,2-diamine is resolved using chiral acids such as tartaric acid to isolate the (1S,2S) enantiomer with high enantiomeric excess (up to 98.5% ee reported).

This route benefits from inexpensive starting materials but requires careful control of reaction conditions and handling of hazardous reagents like LiAlH4.

Direct Ethylation of 1,2-Cyclohexanediamine

An alternative method involves starting from optically pure or racemic 1,2-cyclohexanediamine, followed by selective N-ethylation:

Step 1: N-Ethylation

The diamine is reacted with ethyl halides (e.g., ethyl iodide) in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane under reflux. This reaction introduces ethyl groups on the amino nitrogens.

Step 2: Purification and Resolution

The product mixture is purified, and if starting from racemic diamine, chiral resolution is performed using agents like tartaric acid or dibenzyl tartaric acid to isolate the (1S,2S) enantiomer.

This method is scalable and avoids some hazardous reagents but requires efficient resolution techniques to achieve high optical purity.

Industrial and Scalable Synthesis Considerations

Industrial synthesis often employs continuous flow reactors and automated systems to optimize yield and purity. The use of catalytic systems and optimized reaction parameters allows for large-scale production with consistent stereochemical outcomes.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges | Yield & Purity |

|---|---|---|---|---|---|

| Ring-opening of cyclohexene oxide + ethylamine | Cyclohexene oxide | Aqueous ethylamine, LiAlH4 (reduction), tartaric acid (resolution) | Inexpensive starting materials | Use of hazardous LiAlH4, multi-step | ~40-45% yield, >98% ee after resolution |

| Direct N-ethylation of 1,2-cyclohexanediamine | 1,2-Cyclohexanediamine | Ethyl iodide, K2CO3, reflux in DCM | Scalable, simpler alkylation step | Requires chiral resolution | Variable yield, high purity after resolution |

| Industrial continuous flow synthesis | Varies | Automated reactors, optimized catalysts | High efficiency and scalability | Requires specialized equipment | High yield and purity achievable |

Research Findings and Optimization Notes

Catalyst and solvent effects: Studies indicate that using ammonium chloride as a catalyst in ring-opening steps improves yield and selectivity compared to Lewis acids like BF3·Et2O.

Resolution agents: Both tartaric acid and dibenzyl tartaric acid are effective for chiral resolution; tartaric acid is preferred for cost-effectiveness on large scale.

Reaction ratios: Optimal molar ratios of intermediates to ethylamine (e.g., 1:2) maximize conversion rates.

Safety and scalability: The use of LiAlH4, while effective, poses safety risks on scale-up; alternative reduction methods or catalytic hydrogenation could be explored.

Microwave-assisted methods: Though more common in related diamine syntheses, microwave irradiation can accelerate reactions and improve yields in coupling steps but is less documented specifically for N,N'-diethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituents on the nitrogen atoms critically influence the steric, electronic, and solubility properties of cyclohexane-1,2-diamine derivatives. Key analogs include:

Solubility and Stability

- Dimethyl Derivative : Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to lower molecular weight .

- Dibenzyl/Phosphine-Benzyl Derivatives : Increased hydrophobicity improves compatibility with organic solvents but may slow reaction kinetics .

- Diethyl Derivative: Hypothesized to exhibit intermediate solubility, bridging polar and nonpolar environments.

Steric and Electronic Effects

- Steric Demand : Benzyl > Ethyl > Methyl. Larger groups hinder substrate approach but improve stereochemical control.

Biological Activity

(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine is a chiral diamine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, applications, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 200.34 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Applications in Biological Systems

Chiral diamines like this compound are essential in various biological applications:

- Ligands in Catalysis : They are used as ligands in transition metal-catalyzed reactions, facilitating the synthesis of biologically active compounds .

- Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceuticals, including antibiotics and anticancer agents .

1. Synthesis and Biological Activity

Research indicates that this compound can be synthesized through stereoselective methods. Its derivatives have shown significant biological activities:

- Anticancer Properties : Certain derivatives exhibit efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Neuroprotective Effects : Compounds derived from this diamine have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's .

2. Mechanistic Insights

The biological activity of this compound is often attributed to its ability to coordinate with metal ions and form stable complexes. These complexes can modulate enzymatic activities and influence biochemical pathways.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives revealed that specific modifications enhance their potency against breast cancer cells. The study utilized various assays to assess cell viability and apoptosis induction.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease, derivatives of this compound were tested for their ability to cross the blood-brain barrier. Results indicated improved cognitive function and reduced amyloid-beta accumulation in treated subjects compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine?

The synthesis typically begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral starting material. Ethylation is achieved using ethylating agents like ethyl iodide or diethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) . A critical step is stereochemical control to retain the (1S,2S) configuration. Post-synthesis, purification via recrystallization or chiral HPLC ensures enantiomeric excess (>98%) . For analogs like dimethyl derivatives, yields range from 60–85%, but diethyl variants may require longer reaction times due to steric hindrance from ethyl groups .

Q. How is the stereochemical purity of this compound verified experimentally?

Chiral analytical methods are essential:

- Polarimetry : Measures optical rotation ([α]D) and compares it to literature values.

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to resolve enantiomers.

- X-ray crystallography : Confirms absolute configuration via single-crystal analysis . Discrepancies in stereochemical data (e.g., conflicting optical rotations) may arise from impurities or solvent effects, necessitating multi-method validation .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Key signals include the cyclohexane ring protons (δ 1.2–2.5 ppm) and N–CH₂CH₃ groups (δ 2.6–3.1 ppm). Diastereotopic ethyl groups split into distinct signals due to restricted rotation .

- IR spectroscopy : N–H stretches (3200–3400 cm⁻¹) confirm secondary amines.

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 172.17 (C₁₀H₂₂N₂) .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its utility in asymmetric catalysis?

The ethyl groups increase steric bulk compared to dimethyl analogs, enhancing enantioselectivity in metal-ligand complexes. For example, in asymmetric hydrogenation, the ethyl substituents create a chiral environment around the metal center (e.g., Ru or Rh), improving substrate discrimination. This has been demonstrated in analogs like (1S,2S)-N,N'-Bis(di-p-tolylphosphino)benzyl derivatives , which achieve >90% ee in ketone reductions . However, excessive bulk may reduce catalytic activity, requiring optimization of ligand:metal ratios .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:

- Solvent effects : DMSO vs. aqueous buffers alter compound solubility and aggregation.

- Assay conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).

- Purity : Trace impurities (e.g., residual ethylating agents) may confound results. Rigorous dose-response studies and orthogonal assays (e.g., SPR, ITC) validate interactions with biological targets .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model transition states and ligand-metal interactions. For example:

- Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites.

- Conformational sampling (e.g., via Monte Carlo methods) identifies low-energy geometries that dominate reactivity. Such models guide experimental design, reducing trial-and-error in catalytic applications .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

Key issues include:

- Cost of chiral starting materials : (1S,2S)-cyclohexane-1,2-diamine is expensive.

- Purification bottlenecks : Chiral resolution at scale requires specialized equipment (e.g., simulated moving bed chromatography).

- Ethylation efficiency : Side reactions (e.g., over-alkylation) necessitate precise stoichiometry. Continuous-flow systems and immobilized catalysts improve scalability .

Methodological Considerations

Q. How to troubleshoot low yields in the N-ethylation step?

- Optimize base strength : Use stronger bases (e.g., NaH) for faster ethylation.

- Control temperature : Excessive heat promotes decomposition; maintain 40–60°C.

- Monitor reaction progress : TLC or GC-MS detects intermediates like mono-ethylated byproducts. Post-reaction, acid-base extraction removes unreacted diamine .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.